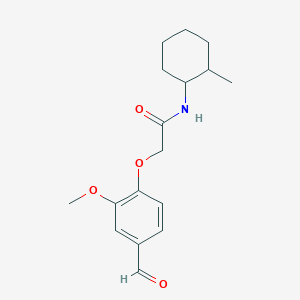
2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide
Übersicht
Beschreibung
2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide, also known as FMMA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. FMMA belongs to the class of compounds known as oxazolidinones, which have been shown to possess antibacterial, antifungal, and antiviral properties. In
Wissenschaftliche Forschungsanwendungen
2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide has been shown to have potential therapeutic applications in various scientific research areas. It has been investigated for its antibacterial properties against gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide has also been studied for its antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide has shown promising antiviral activity against the influenza virus and herpes simplex virus type 1 (HSV-1).
Wirkmechanismus
The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide is not fully understood, but it is believed to involve inhibition of bacterial and fungal cell wall synthesis. 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide has also been shown to inhibit viral replication by interfering with viral attachment and entry into host cells. Further research is needed to fully elucidate the mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide.
Biochemical and Physiological Effects:
2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide has been shown to have minimal toxicity in in vitro and in vivo studies. It has been found to be well-tolerated in animal models, with no significant adverse effects observed at therapeutic doses. 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized with high yield and purity. 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide has also been shown to have a broad spectrum of activity against bacteria, fungi, and viruses, making it a versatile tool for research. However, there are also limitations to 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide. Its mechanism of action is not fully understood, and further research is needed to optimize its efficacy and safety for clinical use.
Zukünftige Richtungen
There are several future directions for 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide research. One potential application is in the development of new antibacterial, antifungal, and antiviral drugs. 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide could also be used as a tool to study the mechanisms of bacterial, fungal, and viral pathogenesis. Further research is needed to fully elucidate the mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide and to optimize its efficacy and safety for clinical use. Additionally, 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide could be investigated for its potential use in combination therapy with other antimicrobial agents.
Eigenschaften
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-12-5-3-4-6-14(12)18-17(20)11-22-15-8-7-13(10-19)9-16(15)21-2/h7-10,12,14H,3-6,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPCDIOINZGODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)COC2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4138181.png)
![4-{4-[2-(benzylamino)-2-oxoethoxy]-3-methoxyphenyl}-N-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4138185.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B4138193.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4138196.png)
![N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate](/img/structure/B4138201.png)
![6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4138215.png)

![2,6-dimethyl-4-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenyl acetate](/img/structure/B4138233.png)
![2-(1-adamantyl)-N-[(2-adamantylamino)carbonothioyl]acetamide](/img/structure/B4138248.png)
![2-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4138251.png)
![2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4138257.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide acetate](/img/structure/B4138260.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B4138267.png)